Uridine, 5'-azido-2',5'-dideoxy-

Catalog No.
S666329
CAS No.
35959-37-6
M.F
C9H11N5O4
M. Wt
253.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine, 5'-azido-2',5'-dideoxy-

CAS Number

35959-37-6

Product Name

Uridine, 5'-azido-2',5'-dideoxy-

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

InChI

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1

InChI Key

VAGBIQTXMSHWJX-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Structure and Modifications:

  • Uridine is a natural nucleoside found in RNA. It consists of a uracil base linked to a ribose sugar molecule.
  • In AZDU, the ribose sugar is modified in two ways:
    • At the 2' and 5' positions, the hydroxyl groups (OH) are replaced with hydrogen atoms (H), making it a dideoxy nucleoside. ()
    • At the 5' position, an azido group (N₃) is attached, replacing the original oxygen atom.

Potential Research Applications:

While research on AZDU itself is limited, its structural modifications offer intriguing possibilities for scientific exploration:

  • Antimetabolite Properties: The dideoxy modification might hinder the incorporation of AZDU into DNA during replication. This property could be investigated for its potential as an antiviral or anticancer agent, as these diseases involve rapid cell division. ()
  • Click Chemistry Applications: The azido group is a valuable functional group in click chemistry, a powerful tool for biomolecule conjugation. AZDU could be incorporated into probes or ligands to study specific biological processes. ()

Uridine, 5'-azido-2',5'-dideoxy- is a modified nucleoside that incorporates an azido group at the 5' position and lacks the 2' and 3' hydroxyl groups typically found in natural ribonucleosides. This structural modification enhances its potential for various biochemical applications, particularly in the synthesis of nucleic acid analogs and as a precursor for further chemical modifications. The azido group is known for its utility in click chemistry, allowing for selective reactions with various bioorthogonal partners.

, including:

  • Click Chemistry: The azido group can undergo a variety of click reactions, notably with alkynes to form triazoles. This property is exploited in bioconjugation techniques.
  • Reduction Reactions: The azido group can be reduced to amine derivatives, which can further react with other functional groups.
  • Phosphorylation: The compound can be phosphorylated to yield nucleotide triphosphates, which are essential for nucleic acid synthesis.

Uridine, 5'-azido-2',5'-dideoxy- exhibits unique biological properties due to its structural modifications. It has been studied for:

  • Antiviral Activity: Similar compounds have shown potential against various viral infections by inhibiting viral replication.
  • Incorporation into Oligonucleotides: Its ability to be incorporated into RNA sequences makes it a candidate for antisense oligonucleotide therapies.
  • Potential as a Prodrug: The azido group may provide pathways for activation within biological systems, enhancing therapeutic efficacy.

The synthesis of uridine, 5'-azido-2',5'-dideoxy- typically involves several key steps:

  • Starting Material Preparation: Natural uridine is often used as the starting material.
  • Azidation Reaction: The introduction of the azido group can be achieved through reactions involving sodium azide. A common method is the Mitsunobu reaction or the Appel reaction, which facilitates the conversion of alcohols to azides.
  • Purification: Post-reaction, purification methods such as column chromatography are employed to isolate the desired product.

A notable synthesis method reported involves a one-pot procedure that simplifies the process and increases yield efficiency .

Uridine, 5'-azido-2',5'-dideoxy- has diverse applications in:

  • Nucleic Acid Research: It serves as a building block for synthesizing modified RNA molecules.
  • Drug Development: Its derivatives are explored for their antiviral properties and potential therapeutic applications against diseases like HIV.
  • Bioconjugation: The azido moiety allows for specific labeling and tracking of biomolecules in cellular studies.

Studies on uridine, 5'-azido-2',5'-dideoxy- focus on its interactions with enzymes involved in nucleic acid metabolism. These interactions are crucial for understanding how modified nucleosides can influence biological pathways and their potential therapeutic roles. For instance:

  • Polymerase Incorporation: Research indicates how well this compound is incorporated by RNA polymerases compared to natural nucleosides.
  • Binding Affinity Studies: Investigations into how this compound binds to various proteins involved in nucleic acid processing provide insights into its functional utility.

Uridine, 5'-azido-2',5'-dideoxy- shares similarities with several other modified nucleosides. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
UridineNatural nucleoside with hydroxyl groups at 2' and 3'Lacks modifications; serves as a baseline reference
5-Azido-2',3'-dideoxyuridineContains an azido group but retains 3' hydroxylMore reactive than uridine; used in click chemistry
5-Amino-2',5'-dideoxyuridineContains an amino group at 5'Different reactivity profile; less versatile than azido
2',3'-DideoxyuridineLacks both hydroxyl groupsMore stable but less reactive than uridine derivatives
5-MethyluridineMethylated at the 5' positionAlters base pairing properties; used in RNA studies

The unique feature of uridine, 5'-azido-2',5'-dideoxy-, lies in its combination of an azido group and the absence of hydroxyl groups, making it particularly useful for synthetic applications and biological studies that require selective reactivity without competing hydroxyl interactions.

XLogP3

-0.6

Other CAS

35959-37-6

Wikipedia

Uridine, 5'-azido-2',5'-dideoxy-

Dates

Last modified: 04-15-2024

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